molecular formula C10H11NO4 B14402295 3-(2H-1,3-Benzodioxol-5-YL)-N-hydroxypropanamide CAS No. 88368-63-2

3-(2H-1,3-Benzodioxol-5-YL)-N-hydroxypropanamide

Cat. No.: B14402295
CAS No.: 88368-63-2
M. Wt: 209.20 g/mol
InChI Key: ZDGDLDPBOSDZOB-UHFFFAOYSA-N
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Description

3-(2H-1,3-Benzodioxol-5-YL)-N-hydroxypropanamide is a chemical compound that features a benzodioxole ring, which is a common structural motif in various bioactive molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H-1,3-Benzodioxol-5-YL)-N-hydroxypropanamide typically involves the reaction of a benzodioxole derivative with a suitable amide precursor. One common method involves the use of piperonal (3,4-methylenedioxybenzaldehyde) as a starting material. The synthetic route may include steps such as:

    Formation of the intermediate: Piperonal is reacted with a suitable reagent to form an intermediate compound.

    Amidation: The intermediate is then subjected to amidation reactions under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

3-(2H-1,3-Benzodioxol-5-YL)-N-hydroxypropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The benzodioxole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Including sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents, or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(2H-1,3-Benzodioxol-5-YL)-N-hydroxypropanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2H-1,3-Benzodioxol-5-YL)-N-hydroxypropanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-amino-3-(2H-1,3-benzodioxol-5-yl)propanoic acid: A non-proteinogenic amino acid with similar structural features.

    N-{4-[(2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide: A compound with a benzodioxole core used in medicinal chemistry.

Uniqueness

3-(2H-1,3-Benzodioxol-5-YL)-N-hydroxypropanamide is unique due to its specific amide linkage and the presence of the benzodioxole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

88368-63-2

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)-N-hydroxypropanamide

InChI

InChI=1S/C10H11NO4/c12-10(11-13)4-2-7-1-3-8-9(5-7)15-6-14-8/h1,3,5,13H,2,4,6H2,(H,11,12)

InChI Key

ZDGDLDPBOSDZOB-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CCC(=O)NO

Origin of Product

United States

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